7-Fluoro-2-nitronaphthalene
Description
7-Fluoro-2-nitronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a fluorine atom at position 7 and a nitro group (-NO₂) at position 2 (Figure 1). Fluorine, with its high electronegativity, induces inductive effects that polarize the aromatic ring, while the nitro group enhances electrophilic substitution resistance and stabilizes negative charges through resonance .
Properties
Molecular Formula |
C10H6FNO2 |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-fluoro-7-nitronaphthalene |
InChI |
InChI=1S/C10H6FNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H |
InChI Key |
LIHIRYIUXIHNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects
The position of substituents on the naphthalene ring critically impacts physicochemical properties. For example:
- 7-Fluoro-2-nitronaphthalene vs. 1-Fluoro-2-nitronaphthalene: Moving the fluorine from position 7 to 1 alters the electronic distribution.
- This compound vs. 7-Bromo-1-nitronaphthalene : Bromine at position 7 (vs. fluorine) introduces a bulkier, less electronegative halogen, which may reduce ring polarization but enhance lipophilicity. The nitro group at position 1 (vs. 2) in the brominated analog could destabilize resonance structures, affecting reactivity in electrophilic substitutions .
Halogen and Functional Group Comparisons
Electronic and Spectroscopic Properties
Data from fluorinated phenylnaphthalenes () highlight substituent-driven spectral variations:
- 2'-Fluoro-2-phenylnaphthalene shows a UV absorption maximum at 530 nm , while 1-Fluoro-2-phenylnaphthalene absorbs at 830 nm . This disparity suggests that fluorine position modulates conjugation length and electron delocalization .
- 7-Methyl-2-phenylnaphthalene (absorption at 1160 nm) contrasts sharply with fluorinated analogs, underscoring how EWGs (F, NO₂) vs. electron-donating groups (methyl) alter optoelectronic behavior .
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